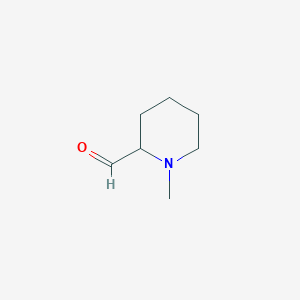
1-Methylpiperidine-2-carbaldehyde
説明
1-Methylpiperidine-2-carbaldehyde is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Methylpiperidine-2-carbaldehyde is a chemical compound belonging to the piperidine family, characterized by its unique structure that includes a methyl group and an aldehyde functional group. This compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several pharmacological effects. These include:
The biological activity of this compound can be attributed to its interactions with various biological targets. The following mechanisms have been suggested:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells or pathogens.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and offering neuroprotective effects.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with related compounds is useful:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Methylpiperidine-4-carbaldehyde | Piperidine derivative | Aldehyde at the fourth position |
| 2-Pyridinecarboxaldehyde | Pyridine derivative | Contains a nitrogen atom in the aromatic ring |
| 1-Methylindole-2-carboxaldehyde | Indole derivative | Aromatic system contributing to different reactivity |
| 3-Pyridinemethanol | Pyridine derivative | Alcohol functional group instead of aldehyde |
This table highlights how the position of the aldehyde group in this compound influences its reactivity and potential applications compared to similar compounds .
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:
- Anticancer Activity : A study evaluating piperidine derivatives found that certain modifications led to enhanced cytotoxicity against human cancer cell lines. Although not directly tested on this compound, these findings suggest a promising avenue for further investigation .
- Neuropharmacology : Research into piperidine derivatives has indicated their ability to cross the blood-brain barrier (BBB) and interact with central nervous system targets. This raises the possibility that this compound could exhibit similar neuroactive properties .
- Antimicrobial Studies : A review highlighted the antimicrobial potential of piperidine derivatives against various pathogens, supporting further exploration of this compound in this context .
特性
IUPAC Name |
1-methylpiperidine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8-5-3-2-4-7(8)6-9/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQKERHWQDYYEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70550880 | |
| Record name | 1-Methylpiperidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70550880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41467-01-0 | |
| Record name | 1-Methylpiperidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70550880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














